Cas no 687565-69-1 (2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- 687565-69-1
- F0579-0695
- AKOS024585143
- EU-0055831
- 2-[(4-bromophenyl)methylsulfanyl]-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
-
- Inchi: 1S/C19H14BrClN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2
- InChI Key: NSPSOZHPQAHKEX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CSC1=NC2=C(C(N1C1C=CC(=CC=1)Cl)=O)SCC2
Computed Properties
- Exact Mass: 463.94195g/mol
- Monoisotopic Mass: 463.94195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.3Ų
- XLogP3: 5.5
2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0695-20μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-1mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-3mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-15mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-30mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-10μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-5μmol |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-5mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-75mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0579-0695-25mg |
2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687565-69-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
Additional information on 2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
Comprehensive Analysis of 2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687565-69-1)
In the realm of heterocyclic chemistry, 2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS No. 687565-69-1) stands out as a structurally unique and pharmacologically intriguing compound. This thienopyrimidinone derivative has garnered significant attention due to its potential applications in medicinal chemistry and material science. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which make it a promising candidate for further exploration.
The compound's synthetic pathway involves a multi-step process, often starting with the condensation of appropriately substituted thiophene and pyrimidine precursors. The presence of both bromophenyl and chlorophenyl moieties in its structure enhances its electrophilic character, making it a versatile intermediate for further functionalization. Recent studies have highlighted its potential as a kinase inhibitor scaffold, with particular relevance in the context of targeted drug discovery.
From a physicochemical perspective, this compound exhibits moderate solubility in organic solvents such as DMSO and dichloromethane, while being relatively insoluble in water. Its thermal stability has been characterized through differential scanning calorimetry (DSC), revealing a melting point range that suggests potential for formulation development. The spectroscopic properties, including its distinctive NMR and mass spectral signatures, have been well-documented in recent literature.
In the context of current pharmaceutical research trends, this molecule's structure-activity relationship (SAR) has become a focal point for investigation. Computational modeling studies suggest that the methylsulfanyl linker and halogenated aryl groups contribute significantly to its potential binding affinity with various biological targets. These findings align with growing interest in fragment-based drug design approaches that utilize such privileged scaffolds.
The compound's crystallographic data has provided valuable insights into its three-dimensional conformation and molecular packing characteristics. Researchers have noted that the thienopyrimidinone core adopts a nearly planar configuration, while the substituted phenyl rings exhibit specific dihedral angles that may influence its biological activity. These structural features are particularly relevant for understanding its potential pharmacophore properties.
Recent advancements in high-throughput screening technologies have enabled more efficient evaluation of this compound's biological profile. Preliminary data suggests interesting activity against certain enzyme targets, though comprehensive mechanistic studies are still ongoing. The scientific community remains particularly interested in its potential selectivity profile compared to related derivatives in the thienopyrimidinone class.
From a material science perspective, the compound's electronic properties have attracted attention for potential applications in organic semiconductors. The conjugated system formed by the thieno[3,2-d]pyrimidin-4-one core, combined with the electron-withdrawing effects of the halogen substituents, creates interesting possibilities for charge transport applications. This aligns with current research trends in molecular electronics and optoelectronic materials.
Quality control and analytical method development for this compound have been subjects of recent publications. Modern chromatographic techniques, particularly UPLC-MS methods, have been successfully employed for its quantification and impurity profiling. These advancements support the growing demand for high-purity standards in both research and potential commercial applications.
The patent landscape surrounding similar thienopyrimidinone derivatives suggests increasing commercial interest in this chemical space. While specific applications of CAS No. 687565-69-1 remain proprietary in many cases, published literature indicates potential utility in various therapeutic areas. This has led to heightened interest from both academic and industrial research teams exploring its structure optimization possibilities.
Environmental and toxicological assessments of this compound are still in preliminary stages, though its structural features suggest it would likely fall under standard handling protocols for research chemicals. The scientific community continues to emphasize the importance of responsible research practices when working with such specialized compounds.
Looking forward, the most pressing research questions about this compound center on its structure-property relationships and potential biological applications. Current investigations are focusing on expanding its derivative library through systematic structure modification, with particular attention to optimizing its pharmacokinetic properties. These efforts reflect the broader shift toward rational drug design methodologies in modern medicinal chemistry.
The compound's supply chain considerations have become increasingly important as research interest grows. Specialized chemical suppliers now offer it in various quantities, with accompanying certificates of analysis to ensure quality. This availability supports the compound's integration into diverse research programs worldwide.
In conclusion, 2-{(4-bromophenyl)methylsulfanyl}-3-(4-chlorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a fascinating case study in heterocyclic chemistry with multiple potential applications. Its unique structural features and emerging biological data position it as a compound worthy of continued investigation across multiple scientific disciplines.
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